molecular formula C7H10Cl2N2 B2775557 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride CAS No. 135207-03-3

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride

Cat. No.: B2775557
CAS No.: 135207-03-3
M. Wt: 193.07
InChI Key: TZOOIRLSKFCSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with formaldehyde and hydrochloric acid, followed by cyclization with glyoxal to form the imidazole ring. The chloromethyl group is then introduced through chloromethylation using chloromethyl methyl ether or similar reagents under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted imidazole derivatives.
  • Imidazole N-oxides.
  • Reduced imidazole compounds.

Scientific Research Applications

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. This compound may also interact with enzymes involved in metabolic pathways, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

    2-(Chloromethyl)pyridine hydrochloride: Similar in structure but contains a pyridine ring instead of an imidazole ring.

    1-(Chloromethyl)-1H-imidazole hydrochloride: Lacks the cyclopropyl group, making it less sterically hindered.

    2-(Bromomethyl)-1-cyclopropyl-1H-imidazole hydrochloride: Contains a bromomethyl group instead of a chloromethyl group, which may affect its reactivity.

Uniqueness: 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride is unique due to the presence of both the cyclopropyl and chloromethyl groups, which confer distinct chemical properties and reactivity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its biological activity and making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(chloromethyl)-1-cyclopropylimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-5-7-9-3-4-10(7)6-1-2-6;/h3-4,6H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOOIRLSKFCSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-hydroxymethyl-1-cyclopropylimidazole (1.20 g) was added thionyl chloride (12 ml) at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was dissolved in methanol and the solvent was distilled off again under reduced pressure. The obtained solid was recrystallized from ethyl acetate, to give 2-chloromethyl-1-cyclopropylimidazole hydrochloride (1.49 g) as brown crystals.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

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